molecular formula C7H11N3O2 B13903885 (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione

(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione

Cat. No.: B13903885
M. Wt: 169.18 g/mol
InChI Key: PLFDWSDBRBNQLQ-SSDOTTSWSA-N
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Description

(5R)-1,3,9-Triazaspiro[45]decane-2,4-dione is a spirocyclic compound featuring a unique structure with three nitrogen atoms and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, leading to the formation of the spirocyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (5R)-1,3,9-Triazaspiro[45]decane-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a scaffold for drug development. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the design of new pharmaceuticals.

Medicine

In medicine, (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione derivatives are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure and the presence of three nitrogen atoms. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(5R)-1,3,9-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)2-1-3-8-4-7/h8H,1-4H2,(H2,9,10,11,12)/t7-/m1/s1

InChI Key

PLFDWSDBRBNQLQ-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@]2(CNC1)C(=O)NC(=O)N2

Canonical SMILES

C1CC2(CNC1)C(=O)NC(=O)N2

Origin of Product

United States

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